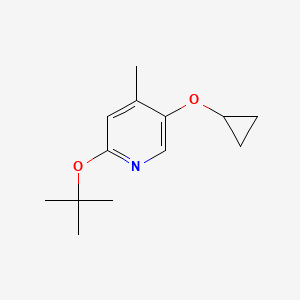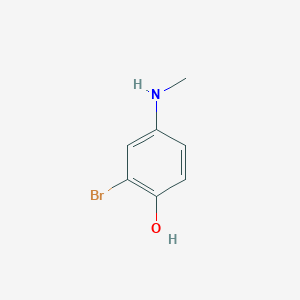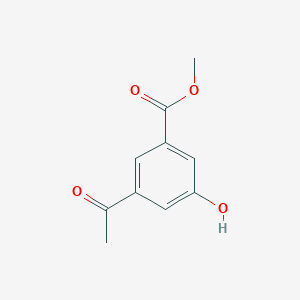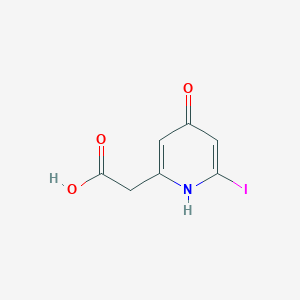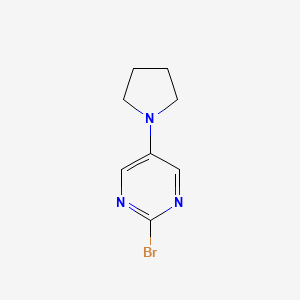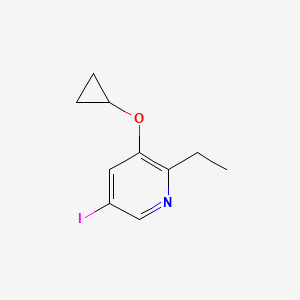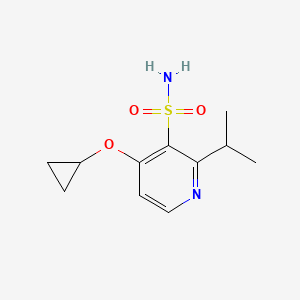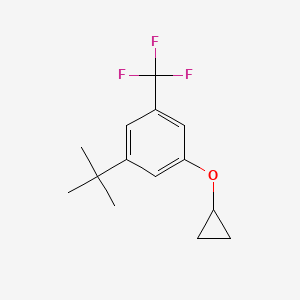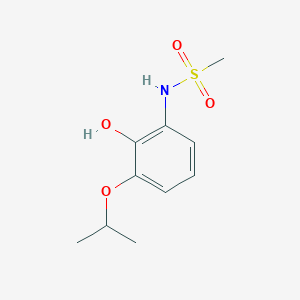![molecular formula C11H11NO5 B14842665 [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid CAS No. 1393547-35-7](/img/structure/B14842665.png)
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with acetyl and methoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinylacetic acid: This compound shares the pyridine ring structure but lacks the acetyl and methoxycarbonyl groups.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar core structure but differ in the specific substituents and their positions.
Uniqueness: The presence of both acetyl and methoxycarbonyl groups in [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1393547-35-7 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-(4-acetyl-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)7-3-8(5-10(14)15)12-9(4-7)11(16)17-2/h3-4H,5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
PJJDROLPAAPDEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



